molecular formula C15H15F3N8 B15117876 6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B15117876
M. Wt: 364.33 g/mol
InChI Key: OLWQDSOPYLCBSP-UHFFFAOYSA-N
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Description

6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, which is then reacted with piperazine. The final step involves the coupling of the piperazine derivative with a purine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine stands out due to its unique combination of a purine core with a piperazine and pyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15F3N8

Molecular Weight

364.33 g/mol

IUPAC Name

6-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-7H-purine

InChI

InChI=1S/C15H15F3N8/c1-9-6-10(15(16,17)18)24-14(23-9)26-4-2-25(3-5-26)13-11-12(20-7-19-11)21-8-22-13/h6-8H,2-5H2,1H3,(H,19,20,21,22)

InChI Key

OLWQDSOPYLCBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F

Origin of Product

United States

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